molecular formula C10H14IN B3001042 2-Iodo-5-tertbutylaniline CAS No. 1160573-98-7

2-Iodo-5-tertbutylaniline

Cat. No.: B3001042
CAS No.: 1160573-98-7
M. Wt: 275.133
InChI Key: BHVVOLYRVNAMRP-UHFFFAOYSA-N
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Description

2-Iodo-5-tertbutylaniline (CAS 1160573-98-7) is a halogenated aniline derivative of significant interest in advanced organic synthesis and medicinal chemistry. This compound serves as a key precursor for the stereoselective synthesis of novel C–N atropisomeric peptide analogues via multicomponent Ugi reactions . This research is pivotal for developing complex molecules that combine central and axial chirality, which have shown promising inhibitory activity against M. tuberculosis in preliminary studies . The ortho-iodo substituent on the aniline ring is critical for introducing steric hindrance, enabling the formation of these stable atropisomers with potential applications in drug discovery and materials science . With a molecular formula of C10H14IN and a molecular weight of 275.13 g/mol , it is characterized by a density of 1.5±0.1 g/cm³ and a boiling point of 290.7±40.0 °C at 760 mmHg . This product is offered with a purity of 98% and is labeled with the signal word "Warning" and associated hazard statements H302, H315, H319, and H335 . This chemical is intended for research and development purposes only in laboratory settings. It is strictly not for diagnostic, therapeutic, or human and animal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-tert-butyl-2-iodoaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14IN/c1-10(2,3)7-4-5-8(11)9(12)6-7/h4-6H,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHVVOLYRVNAMRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)I)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14IN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Methodologies for the Academic Synthesis of 2 Iodo 5 Tert Butylaniline

Regioselective Iodination Strategies

Achieving the desired ortho-iodination of 5-tert-butylaniline requires careful control of the reaction conditions to overcome the inherent electronic and steric influences of the substituents. The amino group is a powerful ortho-, para-director, while the bulky tert-butyl group can sterically hinder the ortho positions.

Electrophilic Aromatic Substitution for Direct Iodination

Direct iodination of 5-tert-butylaniline via electrophilic aromatic substitution (EAS) is a primary route to 2-iodo-5-tert-butylaniline. However, the high reactivity of the aniline (B41778) ring can lead to multiple iodinations and the formation of undesired isomers. To control the regioselectivity, various iodinating agents and reaction conditions have been explored.

Commonly employed iodinating reagents include molecular iodine (I₂) activated by an oxidizing agent, and more reactive iodine sources like iodine monochloride (ICl) and N-iodosuccinimide (NIS). The choice of solvent and the use of additives are critical in directing the substitution to the position ortho to the amino group. For instance, the use of a less polar solvent can help to mitigate the formation of the para-isomer by favoring intramolecular interactions that promote ortho-substitution.

To prevent over-iodination and side reactions, the amino group of 5-tert-butylaniline is often protected, for example, as an acetanilide. The N-acetyl group is still an ortho-, para-director but is less activating than the amino group, allowing for more controlled iodination. The subsequent deprotection of the acetyl group yields the desired 2-iodo-5-tert-butylaniline.

Table 1: Comparison of Reagents for Electrophilic Iodination of 5-tert-Butylaniline Derivatives

Iodinating ReagentActivating Agent/CatalystTypical Solvent(s)Key Observations
Iodine (I₂)Oxidizing agents (e.g., H₂O₂, HNO₃)Acetic acid, WaterCan lead to a mixture of mono- and di-iodinated products. Regioselectivity can be poor without a directing group.
Iodine Monochloride (ICl)-Acetic acid, CH₂Cl₂A more reactive electrophile than I₂. Can provide higher yields of mono-iodinated products. researchgate.net
N-Iodosuccinimide (NIS)Acid catalyst (e.g., TFA)Acetonitrile, DMFA mild and selective iodinating agent. The choice of acid catalyst can influence the ortho/para ratio.

Metal-Catalyzed C-H Activation and Direct Iodination Approaches

In recent years, transition metal-catalyzed C-H activation has emerged as a powerful tool for the regioselective functionalization of aromatic rings. Palladium-catalyzed reactions, in particular, have been shown to be effective for the ortho-iodination of anilines. nih.govnih.gov In this approach, a directing group on the aniline nitrogen coordinates to the palladium catalyst, bringing it in close proximity to the ortho C-H bond. This facilitates the cleavage of the C-H bond and subsequent iodination.

A common strategy involves the in-situ formation of a directing group, such as a picolinamide, on the aniline. This directs the palladium catalyst to the ortho position, enabling selective iodination with an iodine source like molecular iodine (I₂). The directing group can then be removed to afford the free aniline.

Table 2: Overview of a Generic Palladium-Catalyzed Ortho-Iodination Reaction

ComponentExampleRole
SubstrateN-(5-tert-butylphenyl)picolinamideAniline derivative with a directing group.
CatalystPd(OAc)₂Facilitates the C-H activation and iodination cycle. nih.gov
Ligand(if required)Modifies the reactivity and stability of the catalyst.
Iodine SourceI₂Provides the iodine atom for the substitution.
Oxidant(if required)Can be necessary to regenerate the active catalyst.
SolventToluene (B28343), DioxaneProvides the medium for the reaction.
Temperature80-120 °CTypically requires elevated temperatures to drive the catalytic cycle.

Synthesis via Precursors and Subsequent Functionalization

An alternative to the direct iodination of 5-tert-butylaniline is a multi-step approach that involves the synthesis of a halogenated tert-butylbenzene (B1681246) precursor followed by the introduction of the amino group.

Amination of Halogenated tert-Butylbenzene Derivatives

This strategy relies on the synthesis of a dihalogenated intermediate, such as 1-bromo-2-iodo-4-tert-butylbenzene. The subsequent selective amination of this precursor can yield 2-iodo-5-tert-butylaniline. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful method for forming carbon-nitrogen bonds and is well-suited for this transformation. wikipedia.orglibretexts.orgorganic-chemistry.org

The success of this approach depends on the selective reaction at the carbon-bromine bond over the more reactive carbon-iodine bond in the subsequent amination step. Careful selection of the palladium catalyst, ligand, and reaction conditions is crucial to achieve the desired chemoselectivity. Ammonia (B1221849) or an ammonia equivalent is used as the nitrogen source.

Table 3: Key Components of a Buchwald-Hartwig Amination for the Synthesis of 2-Iodo-5-tert-butylaniline

ComponentExampleRole
Aryl Halide1-Bromo-2-iodo-4-tert-butylbenzeneThe precursor containing the desired substitution pattern.
Amine SourceAmmonia, Benzophenone imine, or LiN(SiMe₃)₂Provides the nitrogen atom for the amino group. organic-chemistry.org
Palladium CatalystPd₂(dba)₃ or Pd(OAc)₂The active metal center for the cross-coupling reaction.
LigandXantphos, BINAPA bulky electron-rich phosphine (B1218219) ligand that stabilizes the palladium catalyst and promotes the reaction. wikipedia.org
BaseNaOt-Bu, Cs₂CO₃Activates the amine and facilitates the catalytic cycle.
SolventToluene, DioxaneAnhydrous, non-protic solvent is typically required.

Ortho-Iodination of 5-tert-Butylaniline Derivatives

As mentioned in section 2.1.1, the protection of the amino group is a key strategy to control the regioselectivity of iodination. Starting with 5-tert-butylaniline, an N-acyl or N-sulfonyl protecting group can be introduced. This modification tempers the activating effect of the amino group and can also introduce steric bulk that further directs the iodination to the less hindered ortho position.

For example, the formation of N-(5-tert-butylphenyl)acetamide allows for a more controlled electrophilic iodination. Following the introduction of the iodine atom at the 2-position, the acetyl group can be removed under acidic or basic conditions to regenerate the free amino group, yielding 2-iodo-5-tert-butylaniline.

Optimization of Reaction Conditions and Yield for Academic Synthesis

The successful academic synthesis of 2-iodo-5-tert-butylaniline hinges on the careful optimization of several reaction parameters to maximize the yield of the desired product and minimize the formation of byproducts.

Key parameters for optimization include:

Choice of Iodinating Agent and Stoichiometry: The reactivity of the iodinating agent must be matched to the reactivity of the substrate. Using a slight excess of the iodinating agent can drive the reaction to completion, but a large excess can lead to di-iodination.

Catalyst and Ligand Selection (for metal-catalyzed reactions): The nature of the catalyst and ligand system is critical for the efficiency and selectivity of C-H activation and cross-coupling reactions. Screening different combinations is often necessary to find the optimal system.

Solvent: The polarity and coordinating ability of the solvent can significantly influence the reaction rate and selectivity. For electrophilic iodinations, solvents like acetic acid or dichloromethane (B109758) are common. For palladium-catalyzed reactions, anhydrous, non-polar solvents like toluene or dioxane are often preferred.

Temperature: The reaction temperature affects the rate of reaction. While higher temperatures can increase the reaction rate, they can also lead to decreased selectivity and the formation of decomposition products.

Reaction Time: The progress of the reaction should be monitored (e.g., by TLC or GC-MS) to determine the optimal reaction time that maximizes the yield of the desired product while minimizing the formation of byproducts.

Base (for metal-catalyzed reactions): The choice and amount of base are crucial in amination reactions and can influence the catalyst's activity and longevity.

By systematically varying these parameters, researchers can develop a robust and efficient protocol for the synthesis of 2-iodo-5-tert-butylaniline with a high degree of purity and in a reproducible manner.

Mechanistic Investigations of Reactions Involving 2 Iodo 5 Tert Butylaniline

Influence of Iodo and tert-Butyl Substituents on Aromatic Reactivity

The substitution pattern on the benzene (B151609) ring of 2-Iodo-5-tert-butylaniline creates a unique electronic and steric environment that dictates its behavior in chemical transformations. The bulky tert-butyl group and the electronically complex iodo and amino groups exert significant influence on the molecule's reactivity.

The tert-butyl group is one of the most sterically demanding substituents in organic chemistry. Its large size physically obstructs the positions adjacent to it on the aromatic ring, a phenomenon known as steric hindrance. numberanalytics.comresearchgate.net

Hindrance of Ortho Positions: In 2-Iodo-5-tert-butylaniline, the tert-butyl group at position 5 significantly hinders the C-4 and C-6 positions. This steric bulk impedes the approach of reagents, particularly large electrophiles or metal catalysts, to these sites. numberanalytics.com For instance, in electrophilic aromatic substitution reactions, bulky substituents are known to direct incoming groups to less hindered positions. numberanalytics.comwikipedia.org While the amino and iodo groups electronically activate the C-6 position, the steric hindrance from the adjacent tert-butyl group can diminish its reactivity compared to the C-3 position.

Influence on Reaction Rates and Selectivity: The presence of a bulky tert-butyl group can decrease the rate of reactions that are sensitive to steric crowding. numberanalytics.comcdnsciencepub.com For example, the nitration of tert-butylbenzene (B1681246) shows a strong preference for the para position over the ortho position, a reversal of the typical ortho/para ratio seen with less bulky alkyl groups like methyl. wikipedia.orgstackexchange.com This highlights how steric effects can override electronic directing effects to control regioselectivity. stackexchange.com In the context of 2-Iodo-5-tert-butylaniline, reactions at the C-6 position would be sterically disfavored.

A study on the solvolysis of trialkylbenzyl chlorides demonstrated that extreme steric crowding, such as from multiple tert-butyl groups, can sometimes lead to an unexpected increase in reactivity, attributed to steric acceleration. cdnsciencepub.com However, the primary effect in most bimolecular reactions involving 2-Iodo-5-tert-butylaniline is steric hindrance, which limits access to adjacent sites.

Position on RingSubstituentNeighboring GroupsExpected Steric Hindrance
1-NH₂IodoModerate
2-IAminoModerate
3-HIodoLow
4-Htert-ButylHigh
5-C(CH₃)₃-(Reference)
6-HAmino, tert-ButylVery High

The electronic nature of the aromatic ring in 2-Iodo-5-tert-butylaniline is determined by a combination of inductive and resonance effects from the amino and iodo substituents.

Amino Group (-NH₂): The amino group is a powerful activating group. libretexts.orglibretexts.org Its nitrogen atom possesses a lone pair of electrons that it can donate to the aromatic π-system through resonance. libretexts.org This donation increases the electron density of the ring, particularly at the ortho and para positions (C-2, C-4, and C-6 relative to the amino group), making the molecule more nucleophilic and highly reactive towards electrophiles. wikipedia.orglibretexts.org Although the nitrogen is more electronegative than carbon and exerts a weak electron-withdrawing inductive effect, the resonance effect is dominant. libretexts.org

Iodo Group (-I): Halogens exhibit dual electronic behavior. libretexts.org The iodine atom is electronegative and withdraws electron density from the ring inductively, which deactivates the ring towards electrophilic substitution compared to unsubstituted benzene. wikipedia.org However, like the amino group, iodine also has lone pairs of electrons that can be donated via resonance, which directs incoming electrophiles to the ortho and para positions (C-1, C-3, and C-5 relative to the iodo group). For halogens, the inductive effect generally outweighs the resonance effect, making them net deactivators but ortho-para directors. libretexts.org

The combined effect in 2-Iodo-5-tert-butylaniline is a highly activated ring due to the dominant amino group, with reactivity directed towards the positions ortho and para to it (C-2, C-4, C-6). However, C-2 is already substituted, and C-4 and C-6 are sterically hindered by the tert-butyl group. The iodo group, being a deactivator, makes the C-I bond susceptible to cleavage in certain reactions, such as metal-catalyzed coupling and radical substitutions.

SubstituentInductive EffectResonance EffectNet Effect on ReactivityDirecting Influence
-NH₂ Electron-withdrawing (weak)Electron-donating (strong)ActivatingOrtho, Para
-I Electron-withdrawing (strong)Electron-donating (weak)DeactivatingOrtho, Para
-C(CH₃)₃ Electron-donating (weak)Hyperconjugation (weak)ActivatingOrtho, Para

Nucleophilic Substitution Pathways

While electrophilic substitution is common for electron-rich anilines, the presence of the iodo group opens pathways for nucleophilic substitution, where the iodide ion acts as a leaving group.

The traditional SNAr mechanism involves the addition of a nucleophile to an electron-deficient aromatic ring, forming a stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of a leaving group. This pathway generally requires the presence of strong electron-withdrawing groups (e.g., -NO₂) positioned ortho or para to the leaving group to stabilize the negative charge of the intermediate.

In 2-Iodo-5-tert-butylaniline, the ring is electron-rich due to the powerful electron-donating amino group and the weakly donating tert-butyl group. These groups destabilize the negatively charged intermediate required for an SNAr reaction. Therefore, direct nucleophilic substitution of the iodide via a standard SNAr mechanism is generally considered unfavorable for this compound under typical conditions.

A more plausible pathway for nucleophilic substitution on 2-Iodo-5-tert-butylaniline is the SRN1 (Substitution, Radical-Nucleophilic, Unimolecular) mechanism. This multi-step chain reaction is common for aryl halides, especially iodides, and does not require strong electron-withdrawing groups on the aromatic ring. wikipedia.org The process is initiated by the transfer of a single electron to the aryl iodide. wikipedia.orgresearchgate.net

The key steps of the SRN1 mechanism are:

Initiation: The aryl iodide accepts an electron from an initiator (such as a solvated electron from an alkali metal or via photoinduction) to form a radical anion. wikipedia.org

Propagation:

The radical anion fragments, losing the iodide ion to form an aryl radical. wikipedia.org

This aryl radical reacts with a nucleophile to form a new radical anion. wikipedia.org

This new radical anion transfers its extra electron to another molecule of the starting aryl iodide (the substrate), forming the final product and regenerating the initial radical anion to continue the chain. wikipedia.orgresearchgate.net

Aryl iodides are particularly good substrates for SET-based reactions because the carbon-iodine bond is weak and readily cleaved upon formation of the radical anion. rsc.orgnih.gov This mechanism allows for the substitution of the iodo group with a variety of nucleophiles, including enolates, amides, and alkoxides, under conditions where the SNAr pathway is inaccessible. wikipedia.org A modular indole (B1671886) formation from a 2-iodoaniline (B362364) derivative has been developed, proceeding through a single-electron transfer mechanism without the need for a transition metal. lookchem.com

Metal-Catalyzed Transformations

The carbon-iodine bond in 2-Iodo-5-tert-butylaniline is an excellent handle for a wide range of transition-metal-catalyzed cross-coupling reactions. The iodo group serves as an effective leaving group in catalytic cycles involving metals like palladium, nickel, or copper. whiterose.ac.ukkyoto-u.ac.jpdiva-portal.org

Palladium-Catalyzed Reactions: Palladium is widely used to catalyze C-C, C-N, and C-O bond formations with aryl halides. d-nb.info For a substrate like 2-Iodo-5-tert-butylaniline, several classic cross-coupling reactions are feasible:

Suzuki Coupling: Reaction with an organoboron reagent to form a C-C bond.

Heck Coupling: Reaction with an alkene to form a substituted alkene.

Sonogashira Coupling: Reaction with a terminal alkyne to form an aryl alkyne.

Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond.

Carbonylative Reactions: Insertion of carbon monoxide (CO) followed by reaction with a nucleophile. For instance, a palladium-catalyzed carbonylative aminohomologation of aryl halides has been developed to produce benzylic amines. d-nb.info

Copper-Catalyzed Reactions: Copper catalysts are also effective, particularly for C-S, C-O, and C-N bond formation. Photoinduced, copper-catalyzed coupling of aryl halides with thiols proceeds via a single-electron transfer (SET) pathway involving radical intermediates. organic-chemistry.org

Nickel-Catalyzed Reactions: Nickel catalysis, often combined with photoredox catalysis, provides a cost-effective alternative to palladium for cross-coupling reactions. acs.org A general method using tert-butylamine (B42293) as both a base and a ligand has been shown to be effective for C-O and C-N bond formation with aryl halides. acs.org

In these catalytic cycles, the typical first step is the oxidative addition of the aryl iodide to a low-valent metal center (e.g., Pd(0) or Ni(0)), which cleaves the C-I bond and forms an organometallic intermediate. This is followed by transmetalation (in Suzuki coupling) or reaction with another substrate, and finally, reductive elimination to release the product and regenerate the catalyst.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination, Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are fundamental for forming carbon-carbon and carbon-heteroatom bonds. libretexts.orgfiveable.me For a substrate like 2-Iodo-5-tert-butylaniline, the aryl iodide group is an excellent electrophilic partner in these transformations. The general mechanism for these reactions, including the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, involves a three-step catalytic cycle. nih.govyonedalabs.com

The cycle begins with the oxidative addition of the aryl iodide to a low-valent palladium(0) complex, forming a palladium(II) intermediate. libretexts.orgyonedalabs.com This is followed by transmetalation , where a nucleophilic partner (an amine for Buchwald-Hartwig or an organoboron compound for Suzuki-Miyaura) displaces the iodide on the palladium center. wikipedia.org The final step is reductive elimination , where the two organic fragments are coupled together to form the final product, regenerating the palladium(0) catalyst which can then re-enter the cycle. fiveable.me

Buchwald-Hartwig Amination: This reaction is a premier method for constructing aryl-nitrogen bonds. libretexts.org In the context of 2-Iodo-5-tert-butylaniline, the amino group could potentially undergo self-coupling or other side reactions, but the primary reaction involves the coupling of the aryl iodide with another primary or secondary amine. libretexts.orgorganic-chemistry.org The use of specialized, bulky phosphine (B1218219) ligands is often crucial for the success of these reactions, facilitating the key steps of the catalytic cycle and preventing catalyst decomposition. rug.nl The reaction requires a base to deprotonate the amine nucleophile, making it more reactive in the transmetalation step. chemrxiv.org

Suzuki-Miyaura Coupling: This reaction is widely used to form carbon-carbon bonds by coupling an organohalide with an organoboron species, such as a boronic acid or ester. wikipedia.orgtcichemicals.com The reaction of 2-Iodo-5-tert-butylaniline with a suitable boronic acid in the presence of a palladium catalyst and a base would yield a substituted tert-butyl-biphenyl-2-amine derivative. wikipedia.org The reactivity of the halide partner is typically I > Br > Cl, making the iodo-substituent on the aniline (B41778) highly reactive. wikipedia.org A base is required to activate the organoboron reagent for the transmetalation step. tcichemicals.comuwindsor.ca

ReactionKey StepsReagents for 2-Iodo-5-tert-butylanilineExpected Product Type
Buchwald-Hartwig Amination 1. Oxidative Addition2. Transmetalation3. Reductive EliminationPd(0) catalyst, phosphine ligand, base, primary/secondary amineSubstituted N-Aryl-5-tert-butylaniline
Suzuki-Miyaura Coupling 1. Oxidative Addition2. Transmetalation3. Reductive EliminationPd(0) catalyst, phosphine ligand, base, organoboron reagent (e.g., R-B(OH)₂)Substituted tert-Butyl-biphenyl-2-amine

Copper-Catalyzed Reactions

Copper-catalyzed reactions, particularly the Ullmann condensation, represent an older but still relevant method for forming carbon-nitrogen bonds. researchgate.net These reactions typically require harsher conditions than their palladium-catalyzed counterparts. A copper-catalyzed amination of 2-Iodo-5-tert-butylaniline would involve heating the aryl iodide with an amine in the presence of a copper catalyst and a base. researchgate.net Mechanistically, the process is thought to involve the formation of a copper(I) amide, which then reacts with the aryl iodide. A proposed mechanism for a related visible-light-induced copper-catalyzed C-N cross-coupling involves oxidative addition of the N-nucleophile to a Cu(I) complex, followed by reaction with the electrophile and reductive elimination from a Cu(III) intermediate. nih.gov Research has shown that sterically hindered anilines can participate in these couplings. researchgate.net

Nickel-Catalyzed Cross-Coupling Reactions

Nickel catalysis has emerged as a powerful and cost-effective alternative to palladium for cross-coupling reactions. tcichemicals.comnyu.edu Nickel catalysts can activate traditionally less reactive electrophiles and offer unique reactivity, sometimes proceeding through radical pathways. nyu.edu For 2-Iodo-5-tert-butylaniline, a nickel-catalyzed amination or Suzuki-type coupling would follow a mechanistic pathway similar in principle to palladium catalysis, involving a Ni(0)/Ni(II) cycle. However, recent advancements have shown that additives can significantly alter the reaction course. For instance, tert-butylamine has been identified as a bifunctional additive in nickel-photoredox catalysis, acting as both a base and a ligand to facilitate C-O and C-N bond formation under mild conditions. acs.orguni-regensburg.dechemrxiv.org This approach simplifies reaction conditions and broadens the scope of compatible nucleophiles. uni-regensburg.dechemrxiv.org

CatalystTypical ReactionKey FeaturesRelevance to 2-Iodo-5-tert-butylaniline
Copper Ullmann Condensation (C-N coupling)Often requires high temperatures; useful for specific substrates. researchgate.netAlternative to Pd for forming C-N bonds from the aryl iodide.
Nickel C-N and C-C Cross-CouplingCost-effective alternative to Pd; can involve radical pathways; compatible with photoredox catalysis. tcichemicals.comnyu.eduEnables coupling with a wide range of nucleophiles, potentially under milder conditions using modern protocols. uni-regensburg.dechemrxiv.org

Aryne Generation and Reactivity from Related o-Iodoaniline Precursors

Arynes are highly reactive intermediates that can be generated from various precursors, including o-haloanilines. greyhoundchrom.com The generation of an aryne from a precursor related to 2-Iodo-5-tert-butylaniline, such as a 1,2-dihaloarene or an o-silylaryl triflate, provides a powerful method for further functionalization. greyhoundchrom.comsci-hub.se

One common method involves treating a halogenated aryl compound with a strong base like lithium diisopropylamide (LDA). nih.gov The base deprotonates the position ortho to the halogen, followed by elimination of lithium halide to form the aryne triple bond. nih.gov Another mild method involves the reaction of 2-(trimethylsilyl)aryl triflates with a fluoride (B91410) source, which generates the aryne at room temperature. greyhoundchrom.com More recently, o-triazenylarylboronic acids, which can be synthesized from o-iodoarylamines, have been developed as stable, solid aryne precursors that generate arynes under mild conditions using silica (B1680970) gel. bohrium.com Once generated, the aryne intermediate rapidly reacts with various trapping agents like dienes in Diels-Alder reactions or other nucleophiles. greyhoundchrom.com

C-N Bond Activation Processes in Related Systems

The direct activation of the carbon-nitrogen bond in anilines is a significant challenge due to its high bond dissociation energy. nih.gov Conventional methods often require pre-functionalization of the aniline into a better leaving group, such as a diazonium salt. nih.gov However, recent research has explored direct C-N bond cleavage. For instance, uranyl photoredox catalysis has been shown to convert various anilines into the corresponding phenols using water in an ambient environment. nih.govoup.com The proposed mechanism involves a single electron transfer (SET) from the aniline to the excited uranyl catalyst, followed by an oxygen atom transfer (OAT) process. oup.com This methodology has been shown to tolerate a range of functional groups, including iodo-substituents. nih.govoup.com Such strategies represent a frontier in transforming anilines and could potentially be applied to systems like 2-Iodo-5-tert-butylaniline to replace the amino group, complementing the more established reactivity at the C-I bond.

Derivatization and Chemical Transformations of 2 Iodo 5 Tert Butylaniline

Amine-Centered Reactions

The primary amine functionality in 2-iodo-5-tert-butylaniline is a key site for derivatization, readily undergoing reactions such as acylation and alkylation to furnish a variety of amide and secondary or tertiary amine derivatives.

Acylation: The reaction of 2-iodo-5-tert-butylaniline with acylating agents, such as acid chlorides or anhydrides, in the presence of a base, leads to the formation of N-acylated products. For instance, treatment with acetic anhydride typically yields N-(2-iodo-5-tert-butylphenyl)acetamide. This transformation is fundamental in protecting the amine group or in the synthesis of more complex molecules.

Acylating AgentProductReaction Conditions
Acetic AnhydrideN-(2-iodo-5-tert-butylphenyl)acetamideBase (e.g., pyridine), Room Temperature
Benzoyl ChlorideN-(2-iodo-5-tert-butylphenyl)benzamideBase (e.g., triethylamine), Solvent (e.g., DCM), 0 °C to Room Temperature

Alkylation: The nitrogen atom of the aniline (B41778) can also be alkylated using various alkylating agents, such as alkyl halides. These reactions typically require a base to deprotonate the amine, forming a more nucleophilic amide anion that then attacks the alkyl halide. The degree of alkylation can often be controlled by the stoichiometry of the reagents.

Alkylating AgentProductReaction Conditions
Methyl IodideN-methyl-2-iodo-5-tert-butylanilineBase (e.g., NaH), Solvent (e.g., THF)
Benzyl BromideN-benzyl-2-iodo-5-tert-butylanilineBase (e.g., K2CO3), Solvent (e.g., DMF)

Modifications at the Aromatic Ring

The aromatic ring of 2-iodo-5-tert-butylaniline is susceptible to electrophilic aromatic substitution reactions. The directing effects of the amino and tert-butyl groups, both being ortho-, para-directing activators, and the iodo group, an ortho-, para-directing deactivator, influence the regioselectivity of these transformations. The interplay of these electronic and steric factors dictates the position of incoming electrophiles.

Due to the activating nature of the amine and tert-butyl groups, electrophilic substitution is generally favored. The positions ortho and para to the strongly activating amino group are the most likely sites for substitution. However, the steric hindrance from the bulky tert-butyl and iodo groups can influence the final product distribution. For example, nitration or halogenation would be expected to occur at the positions activated by the amine and not sterically hindered.

ReactionElectrophileExpected Major Product(s)
NitrationHNO3/H2SO44-Nitro-2-iodo-5-tert-butylaniline
BrominationBr2/FeBr34-Bromo-2-iodo-5-tert-butylaniline
Friedel-Crafts AcylationRCOCl/AlCl3Acylation at the 4-position

Transformations of the Carbon-Iodine Bond

The carbon-iodine bond is a versatile handle for a wide array of synthetic transformations, including reductive dehalogenation and various palladium-catalyzed cross-coupling reactions.

Reductive Dehalogenation: The iodine atom can be removed through reductive dehalogenation to yield 4-tert-butylaniline. This can be achieved using various reducing agents, such as catalytic hydrogenation (H2 gas with a palladium catalyst) or by using a metal and an acid.

Cross-Coupling Reactions: The C-I bond is particularly amenable to forming new carbon-carbon and carbon-heteroatom bonds through transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for constructing complex molecular architectures.

Suzuki Coupling: Reaction with boronic acids in the presence of a palladium catalyst and a base allows for the formation of a new carbon-carbon bond. For example, coupling with phenylboronic acid would yield 2-amino-4-tert-butylbiphenyl. researchgate.netnih.gov

Sonogashira Coupling: This reaction involves the coupling of 2-iodo-5-tert-butylaniline with terminal alkynes, catalyzed by palladium and copper complexes, to produce 2-alkynyl-5-tert-butylanilines. nih.gov These products can be valuable intermediates for the synthesis of heterocycles like indoles. nih.govwikipedia.org

Heck Reaction: The palladium-catalyzed reaction with alkenes can be used to introduce a vinyl group at the 2-position of the aniline. organic-chemistry.orgnih.gov

Buchwald-Hartwig Amination: This powerful reaction enables the formation of a new carbon-nitrogen bond by coupling 2-iodo-5-tert-butylaniline with a primary or secondary amine in the presence of a palladium catalyst and a strong base. wikipedia.orgnih.gov This allows for the synthesis of unsymmetrical diarylamines or N-aryl alkylamines.

Cross-Coupling ReactionCoupling PartnerCatalyst SystemProduct Type
SuzukiAryl/Vinyl Boronic AcidPd catalyst (e.g., Pd(PPh3)4), Base (e.g., Na2CO3)Biaryl or Styrenyl aniline
SonogashiraTerminal AlkynePd catalyst (e.g., PdCl2(PPh3)2), CuI, Base (e.g., Et3N)Alkynyl aniline
HeckAlkenePd catalyst (e.g., Pd(OAc)2), Ligand (e.g., PPh3), Base (e.g., Et3N)Alkenyl aniline
Buchwald-HartwigAminePd catalyst (e.g., Pd2(dba)3), Ligand (e.g., BINAP), Base (e.g., NaOtBu)Diaryl or Arylalkyl amine

Computational and Theoretical Insights into 2 Iodo 5 Tert Butylaniline Reactivity and Structure

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure of molecules. It is particularly valuable for elucidating complex reaction mechanisms, identifying transition states, and calculating activation energies. For 2-Iodo-5-tert-butylaniline, DFT studies can provide a deep understanding of its reactivity in synthetically important transformations, such as metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) where the carbon-iodine bond is reactive.

DFT calculations can map the potential energy surface for a given reaction. For instance, in a hypothetical palladium-catalyzed amination, DFT could be used to model the key steps: oxidative addition, ligand exchange, and reductive elimination. The calculations would determine the geometries of intermediates and transition states and their relative energies. scispace.com This allows for the identification of the rate-determining step and provides insights into how the substituents—the bulky tert-butyl group and the electron-donating aniline (B41778) group—influence the reaction kinetics and thermodynamics.

Key parameters obtained from DFT studies include:

Activation Energy (ΔG‡): The energy barrier that must be overcome for a reaction to proceed. Lower activation energies indicate faster reaction rates.

Geometries of Transition States: The high-energy structures that exist transiently between reactants and products, the study of which is crucial for understanding reaction pathways. scispace.com

A theoretical investigation could compare different catalytic systems or reaction conditions to predict the optimal setup for achieving high yields and selectivity. The steric hindrance from the tert-butyl group, for example, could be quantified in terms of its impact on the activation energy for the oxidative addition step at the adjacent iodo group.

Table 1: Hypothetical DFT-Calculated Energy Profile for a Reaction Step

SpeciesMethod/Basis SetRelative Energy (kcal/mol)Description
ReactantsB3LYP/6-31G(d)0.0Starting materials
Transition State (TS1)B3LYP/6-31G(d)+18.5Energy barrier for the initial step
IntermediateB3LYP/6-31G(d)-5.2A stable species formed during the reaction
ProductB3LYP/6-31G(d)-22.0Final product of the reaction step

Molecular Dynamics Simulations for Conformational Analysis

While DFT provides insights into static structures and reaction pathways, Molecular Dynamics (MD) simulations offer a view of the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes the positions and velocities of the atoms. nih.gov For 2-Iodo-5-tert-butylaniline, MD simulations are essential for understanding its conformational flexibility, particularly the rotation of the bulky tert-butyl group and the amino group, and how these motions are influenced by the solvent environment. mdpi.com

A key application of MD is to sample the accessible conformational space of a molecule. mdpi.com By simulating the molecule in a box of explicit solvent molecules (e.g., water or an organic solvent), one can observe how intermolecular interactions, such as hydrogen bonding between the aniline's N-H group and the solvent, affect its preferred shape. The analysis of the MD trajectory can reveal the most populated conformations and the energy barriers for interconversion between them.

This analysis can yield important information on:

Torsional Angle Distributions: The probability of finding specific dihedral angles (e.g., rotation around the C-N bond or the C-C bond of the tert-butyl group) at certain values.

Solvent Effects: How the surrounding solvent molecules arrange themselves around the solute and influence its structure and dynamics.

Intramolecular Interactions: The potential for non-covalent interactions, such as hydrogen bonds or steric clashes, within the molecule itself.

Understanding the conformational landscape is crucial as the reactivity of a molecule can be highly dependent on its three-dimensional shape. For example, a particular conformation might be more favorable for binding to a catalyst's active site.

Prediction of Reactivity and Selectivity in Organic Transformations

Computational chemistry can predict the likely outcomes of chemical reactions, guiding experimental design. For 2-Iodo-5-tert-butylaniline, which has multiple potentially reactive sites (the C-I bond, the N-H bonds, and the aromatic ring), predicting reactivity and selectivity is critical.

Reactivity can be predicted by analyzing the molecule's electronic properties (see section 6.4) and by modeling reaction pathways. For electrophilic aromatic substitution, for instance, DFT calculations can determine the relative stability of the sigma complexes formed upon attack at different positions on the aromatic ring. The position leading to the most stable intermediate is typically the favored product. The combined electronic effects of the amino (-NH2), iodo (-I), and tert-butyl (-tBu) groups will dictate the regioselectivity of such reactions.

Computational models can also be used to understand selectivity in more complex scenarios. For example, in a reaction where both N-alkylation and O-alkylation are possible for a related anilide anion, computational analysis can reveal why one product is favored over another under specific conditions by comparing the activation barriers for the competing pathways. elsevierpure.com For 2-Iodo-5-tert-butylaniline, one could predict whether reactions are more likely to occur at the amine (N-acylation, N-alkylation) or the C-I bond (cross-coupling) under a given set of conditions.

Quantum Chemical Characterization of Electronic Properties Relevant to Reactivity

Quantum chemical calculations provide a detailed picture of the electron distribution within a molecule, which is fundamental to its chemical reactivity. mdpi.com Several key electronic properties can be computed to characterize 2-Iodo-5-tert-butylaniline.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). A small HOMO-LUMO gap often implies higher chemical reactivity. researchgate.net For 2-Iodo-5-tert-butylaniline, the HOMO is expected to be localized primarily on the aniline moiety, particularly the nitrogen and the aromatic ring, while the LUMO may have significant contributions from the carbon-iodine antibonding orbital, indicating its susceptibility to nucleophilic attack or oxidative addition.

Molecular Electrostatic Potential (MEP): The MEP is a map of the electrostatic potential on the electron density surface of a molecule. It visually identifies the electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions. nih.gov For this molecule, the MEP surface would likely show a negative potential around the nitrogen atom of the amino group, making it a site for electrophilic attack or hydrogen bond donation. A region of positive potential (a "sigma-hole") might be found on the iodine atom, making it a site for halogen bonding. researchgate.net

Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge distribution and interactions between orbitals. researchgate.net It can quantify the charges on each atom (Natural Population Analysis) and describe delocalization effects, such as the interaction between the nitrogen lone pair and the aromatic π-system. This analysis can reveal the strength of bonds and the nature of intramolecular interactions that influence reactivity.

Table 2: Hypothetical Calculated Electronic Properties for 2-Iodo-5-tert-butylaniline

PropertyCalculated ValueInterpretation
HOMO Energy-5.2 eVIndicates electron-donating capability (nucleophilicity)
LUMO Energy-0.3 eVIndicates electron-accepting capability (electrophilicity)
HOMO-LUMO Gap4.9 eVRelates to chemical reactivity and electronic transitions
Dipole Moment2.1 DebyeMeasures the overall polarity of the molecule
Natural Charge on N-0.85 eConfirms the nucleophilic character of the amine group
Natural Charge on I+0.15 eSuggests a slightly electrophilic character on the iodine atom

These computational characterizations, when combined, provide a comprehensive theoretical model of 2-Iodo-5-tert-butylaniline, enabling predictions of its behavior and guiding its use in chemical synthesis.

Emerging Research Avenues and Future Prospects for 2 Iodo 5 Tert Butylaniline Research

Novel Catalytic Applications

The distinct electronic and steric properties of 2-Iodo-5-tert-butylaniline make it a promising candidate for development in the field of catalysis. The presence of both a nucleophilic amino group and an iodine atom, a common participant in cross-coupling reactions, suggests its potential as a ligand for transition metal catalysts.

Future research is anticipated to explore the coordination chemistry of 2-Iodo-5-tert-butylaniline with metals such as palladium, copper, and nickel. The bulky tert-butyl group could play a crucial role in influencing the steric environment around the metal center, potentially leading to high selectivity in catalytic transformations. This steric hindrance may be advantageous in controlling regioselectivity or enantioselectivity in reactions where precise control over the approach of substrates is necessary.

Furthermore, the amino group can be readily modified to create a library of bidentate or pincer-type ligands. These tailored ligands could find applications in a range of catalytic reactions, including C-H activation, amination, and cross-coupling processes. The inherent reactivity of the carbon-iodine bond also presents the possibility of immobilizing these catalysts on solid supports, facilitating catalyst recovery and reuse, which is a key principle of green chemistry.

Beyond its role as a ligand, the potential of 2-Iodo-5-tert-butylaniline and its derivatives as organocatalysts is another area ripe for investigation. The amine functionality can participate in hydrogen bonding and can be converted into various functional groups capable of catalyzing a range of organic transformations.

Table 1: Potential Catalytic Applications of 2-Iodo-5-tert-butylaniline

Potential Application Key Structural Feature(s) Rationale
Ligand for Cross-Coupling Amino Group, Iodine Atom, tert-Butyl Group The amino group can coordinate to a metal center, while the bulky tert-butyl group can influence selectivity. The iodine atom provides a site for further functionalization or immobilization.
Organocatalysis Amino Group The basicity and nucleophilicity of the amino group can be harnessed for catalysis, or it can be modified into other catalytic moieties like ureas or thioureas.
Asymmetric Catalysis Chiral derivatives Derivatization of the amino group with a chiral auxiliary could lead to new chiral ligands for enantioselective catalysis.

Integration into Supramolecular Assemblies

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, is another promising field for the application of 2-Iodo-5-tert-butylaniline. The molecule possesses several features that can be exploited for the rational design of complex, self-assembling systems.

The amino group is a classic hydrogen bond donor and acceptor, enabling the formation of predictable hydrogen-bonded networks. The iodine atom introduces the possibility of halogen bonding, a directional interaction that is increasingly being used as a tool for crystal engineering and the construction of supramolecular architectures. The interplay between hydrogen bonding and halogen bonding could lead to the formation of novel and robust supramolecular synthons.

The large tert-butyl group is expected to have a significant impact on the packing of the molecules in the solid state. It can act as a "spacer" or a "director," preventing dense packing and potentially leading to the formation of porous materials or inclusion complexes. By modifying the aniline (B41778) backbone with other functional groups, it may be possible to create molecules that self-assemble into well-defined shapes and structures, such as nanotubes, vesicles, or liquid crystals.

Future studies will likely focus on co-crystallization experiments with complementary molecules to explore the formation of new supramolecular structures. The investigation of the self-assembly behavior of 2-Iodo-5-tert-butylaniline at surfaces could also reveal potential applications in nanoscience and materials technology.

Development of High-Throughput Synthesis Methodologies

To fully unlock the potential of 2-Iodo-5-tert-butylaniline, the development of efficient and versatile synthetic methods is crucial. High-throughput synthesis and combinatorial chemistry are powerful tools for rapidly generating libraries of related compounds for screening in various applications, such as drug discovery and materials science. acs.orgrug.nl

A key area of future research will be the application of automated synthesis platforms to create a diverse range of derivatives based on the 2-Iodo-5-tert-butylaniline scaffold. acs.org This could involve parallel functionalization of the amino group, as well as cross-coupling reactions at the iodo position. The development of robust and scalable synthetic routes to the parent molecule itself will also be a critical enabler for these efforts.

The establishment of high-throughput screening assays will be essential to evaluate the properties of the synthesized libraries. For example, in medicinal chemistry, these libraries could be screened for biological activity against a variety of targets. In materials science, high-throughput methods could be used to assess properties such as thermal stability, solubility, and electronic characteristics of new polymers or organic materials derived from 2-Iodo-5-tert-butylaniline. The integration of automated synthesis with rapid screening techniques will accelerate the discovery of new applications for this versatile building block. acs.org

Exploration in Advanced Materials Science

The unique combination of functional groups in 2-Iodo-5-tert-butylaniline makes it an attractive building block for the synthesis of advanced organic materials with tailored properties. The aniline moiety is a well-known component of conducting polymers, dyes, and other functional materials.

One promising research direction is the use of 2-Iodo-5-tert-butylaniline as a monomer in polymerization reactions. The presence of the iodo group allows for polymerization through various cross-coupling reactions, such as Sonogashira, Suzuki, or Heck coupling, which could lead to the formation of conjugated polymers with interesting electronic and optical properties. The tert-butyl group would likely enhance the solubility of these polymers in common organic solvents, which is a significant advantage for processing and device fabrication.

These novel polymers could be investigated for applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The specific substitution pattern on the aniline ring could influence the polymer's band gap, charge carrier mobility, and other key performance parameters.

Furthermore, the introduction of 2-Iodo-5-tert-butylaniline into other polymer backbones as a functional comonomer could be used to fine-tune the properties of existing materials. For instance, it could be incorporated to enhance thermal stability, modify the refractive index, or introduce a reactive site for further post-polymerization modification. The exploration of this compound in the context of hypercrosslinked polymers or metal-organic frameworks (MOFs) could also lead to new materials with high surface areas and potential applications in gas storage or separation.

Table 2: Prospective Applications in Advanced Materials Science

Potential Material Class Key Structural Feature(s) Prospective Application(s)
Conjugated Polymers Iodine Atom, Aromatic Ring Organic electronics (OLEDs, OPVs, OFETs), Sensors
Soluble Functional Polymers tert-Butyl Group Solution-processable electronic devices, Printable electronics
Polymer Additives Amino Group, Iodine Atom Enhanced thermal stability, Modified optical properties, Cross-linking sites
Porous Organic Materials tert-Butyl Group Gas storage and separation, Catalysis

Q & A

Q. What ethical considerations apply to computational studies predicting toxicity of this compound?

  • Methodological Answer : Validate in silico predictions (e.g., QSAR models) with in vitro cytotoxicity assays (e.g., MTT on HEK293 cells). Disclose all software parameters (e.g., ADMET Predictor’s tolerance thresholds) to avoid overinterpretation .

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